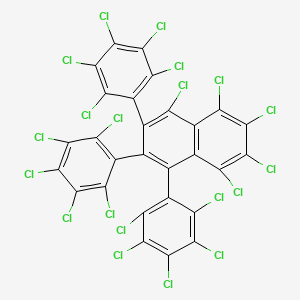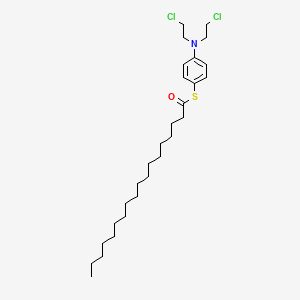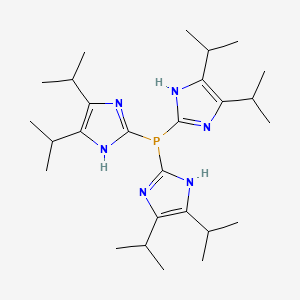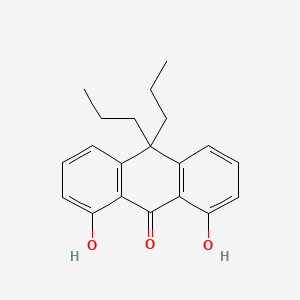![molecular formula C9H13NO8P2 B14459018 2-[Bis(phosphonomethyl)amino]benzoic acid CAS No. 70794-80-8](/img/structure/B14459018.png)
2-[Bis(phosphonomethyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(phosphonomethyl)amino]benzoic acid is an organic compound with the molecular formula C9H13NO8P2 It is characterized by the presence of a benzoic acid moiety substituted with a bis(phosphonomethyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(phosphonomethyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of 2-aminobenzoic acid with formaldehyde and phosphorous acid under acidic conditions to introduce the bis(phosphonomethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(phosphonomethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl groups to phosphine or phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the phosphonomethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine or phosphine oxide derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Bis(phosphonomethyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-[Bis(phosphonomethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(phosphonomethyl)amino group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Bis(phosphonomethyl)amino]ethanesulfonic acid: Similar structure but with an ethanesulfonic acid moiety instead of benzoic acid.
2-[Bis(phosphonomethyl)amino]acetic acid: Contains an acetic acid moiety instead of benzoic acid.
Uniqueness
2-[Bis(phosphonomethyl)amino]benzoic acid is unique due to its benzoic acid backbone, which imparts distinct chemical properties and reactivity compared to its analogs. The aromatic ring of benzoic acid can participate in additional reactions, such as electrophilic aromatic substitution, making this compound versatile for various applications.
Eigenschaften
CAS-Nummer |
70794-80-8 |
|---|---|
Molekularformel |
C9H13NO8P2 |
Molekulargewicht |
325.15 g/mol |
IUPAC-Name |
2-[bis(phosphonomethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H13NO8P2/c11-9(12)7-3-1-2-4-8(7)10(5-19(13,14)15)6-20(16,17)18/h1-4H,5-6H2,(H,11,12)(H2,13,14,15)(H2,16,17,18) |
InChI-Schlüssel |
CBVNITQGTGGGNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
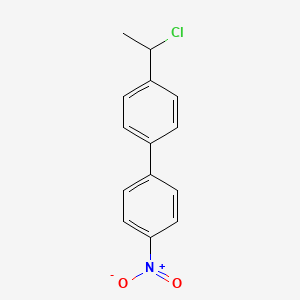
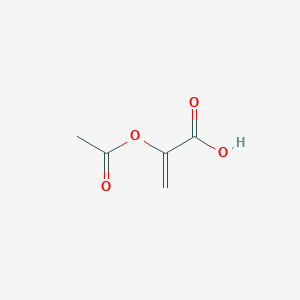
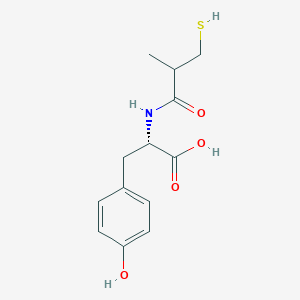
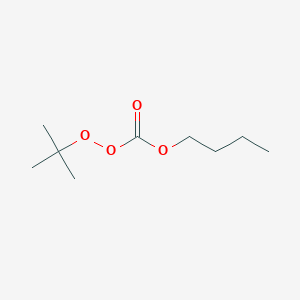
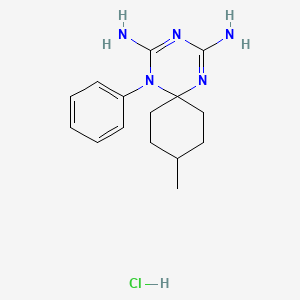
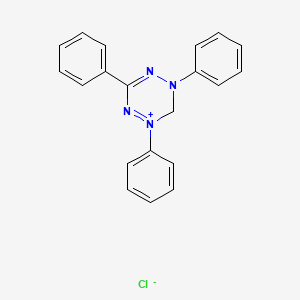
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
